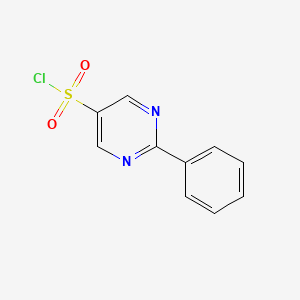
2-Phenylpyrimidine-5-sulfonyl chloride
Übersicht
Beschreibung
2-Phenylpyrimidine-5-sulfonyl chloride (PPSC) is an organic compound with the chemical formula C10H7ClN2O2S . It is a powder in appearance and is stored at a temperature of 4 °C . It is an important intermediate compound in the pharmaceutical industry, used to synthesize various bioactive molecules such as antibacterial, antifungal, and anticancer agents.
Synthesis Analysis
The synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields has been reported . The method is suitable for the synthesis of both electron-rich and electron-deficient compounds, and it shows high tolerance toward different functional groups .Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidine-5-sulfonyl chloride consists of a pyrimidine ring attached to a phenyl group at the 2-position and a sulfonyl chloride group at the 5-position . The molecular weight of the compound is 254.7 g/mol .Physical And Chemical Properties Analysis
2-Phenylpyrimidine-5-sulfonyl chloride is a powder in appearance . Its chemical formula is C10H7ClN2O2S and it has a molecular weight of 254.7 .Wissenschaftliche Forschungsanwendungen
Bioconjugation and Labeling
In biochemistry and biotechnology, this compound plays a role in bioconjugation and labeling strategies. Researchers functionalize biomolecules (such as proteins or nucleic acids) by attaching them to 2-Phenylpyrimidine-5-sulfonyl chloride-derived linkers. These modified biomolecules find applications in diagnostics, drug delivery, and imaging.
For more information, you can refer to the review article on the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives . Additionally, you can explore its chemical properties and analytical data .
Safety and Hazards
The safety information signal word for 2-Phenylpyrimidine-5-sulfonyl chloride is "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, instructions in case of accidental exposure, and storage and disposal information .
Eigenschaften
IUPAC Name |
2-phenylpyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFXHJEWBQWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)
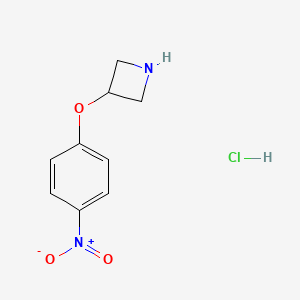


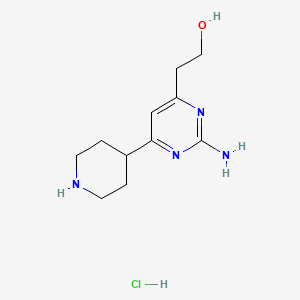

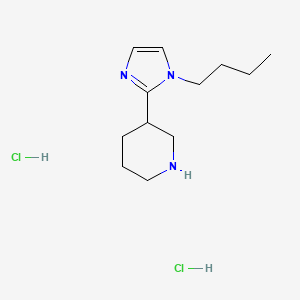




![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
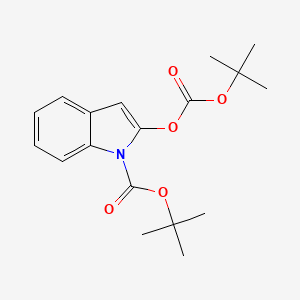
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)